2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile
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Overview
Description
2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, a phenyl ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydroxymethyl)benzylamine with propargyl bromide under basic conditions to form the intermediate compound, which is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-({[4-(Carboxyphenyl)methyl}(prop-2-yn-1-yl)amino)acetonitrile.
Reduction: Formation of 2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)ethylamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzylamine: Shares the hydroxymethyl and phenyl groups but lacks the acetonitrile and prop-2-yn-1-yl groups.
Propargylamine: Contains the prop-2-yn-1-yl group but lacks the phenyl and acetonitrile groups.
Benzyl cyanide: Contains the phenyl and acetonitrile groups but lacks the hydroxymethyl and prop-2-yn-1-yl groups.
Uniqueness
2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[4-(hydroxymethyl)phenyl]methyl-prop-2-ynylamino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-8-15(9-7-14)10-12-3-5-13(11-16)6-4-12/h1,3-6,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACYKTFYRZRUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)CC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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